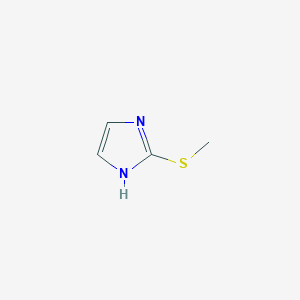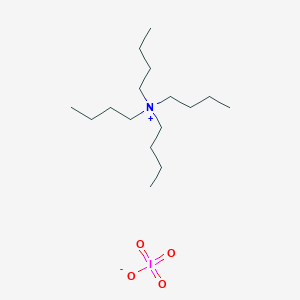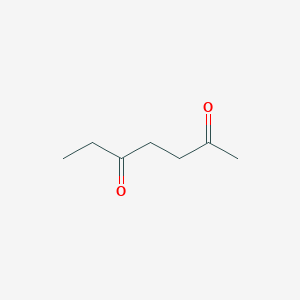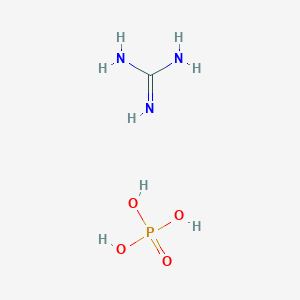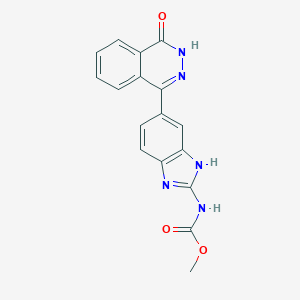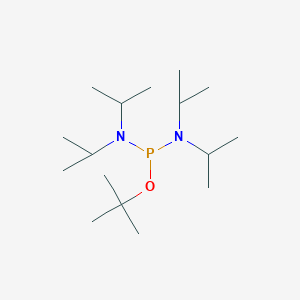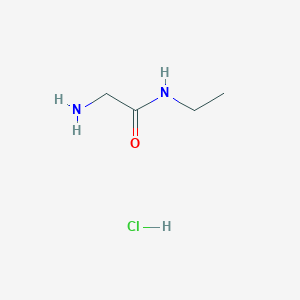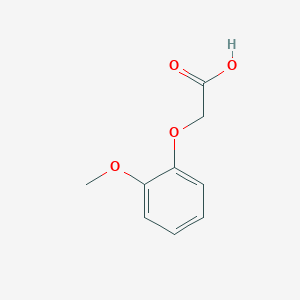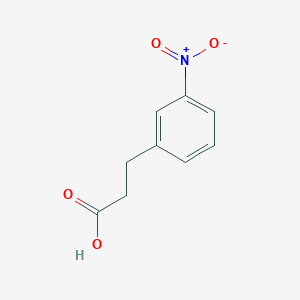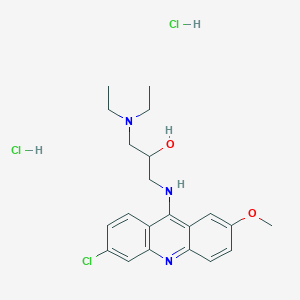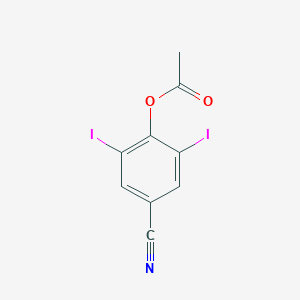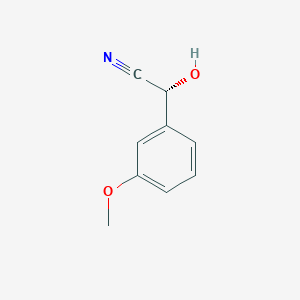![molecular formula C8H10N2O5 B155919 [(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid CAS No. 138377-94-3](/img/structure/B155919.png)
[(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid, also known as DMPAA, is a pyrimidine derivative that has gained attention in recent years due to its potential therapeutic applications. DMPAA has been shown to have a range of biological effects, including anti-inflammatory and anti-tumor properties.
Mécanisme D'action
The mechanism of action of [(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and promoting apoptosis in cancer cells. [(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid has also been shown to inhibit the activity of certain enzymes involved in tumor growth.
Effets Biochimiques Et Physiologiques
[(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid has been shown to have a range of biochemical and physiological effects. Studies have shown that [(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid can reduce inflammation and pain in animal models of arthritis. Additionally, [(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid in lab experiments is its relatively simple synthesis method. Additionally, [(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid has been shown to have a range of biological effects, making it a versatile tool for studying inflammation and cancer. However, one limitation of using [(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential directions for future research on [(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid. One area of focus could be on understanding the mechanism of action of [(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid and how it interacts with different enzymes and signaling pathways. Additionally, further studies could investigate the potential of [(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid as a treatment for other inflammatory diseases and types of cancer. Finally, research could focus on developing more efficient and cost-effective methods for synthesizing [(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid.
Méthodes De Synthèse
[(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid can be synthesized using a variety of methods, including the reaction of 2,4,6-trimethoxypyrimidine with chloroacetic acid in the presence of a base. Other methods involve the use of different pyrimidine derivatives and carboxylic acids. The synthesis of [(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
[(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid has been the focus of numerous scientific studies due to its potential therapeutic applications. Studies have shown that [(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid has anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, [(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid has been shown to have anti-tumor properties, making it a potential treatment for cancer.
Propriétés
Numéro CAS |
138377-94-3 |
|---|---|
Nom du produit |
[(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid |
Formule moléculaire |
C8H10N2O5 |
Poids moléculaire |
214.18 g/mol |
Nom IUPAC |
2-(4,6-dimethoxypyrimidin-2-yl)oxyacetic acid |
InChI |
InChI=1S/C8H10N2O5/c1-13-5-3-6(14-2)10-8(9-5)15-4-7(11)12/h3H,4H2,1-2H3,(H,11,12) |
Clé InChI |
CYFGDTOEGYALQB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)OCC(=O)O)OC |
SMILES canonique |
COC1=CC(=NC(=N1)OCC(=O)O)OC |
Synonymes |
Acetic acid, [(4,6-dimethoxy-2-pyrimidinyl)oxy]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



